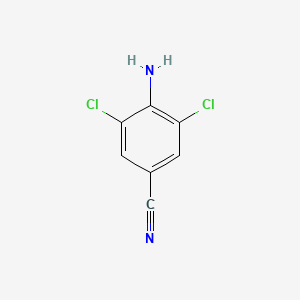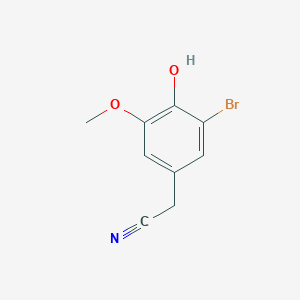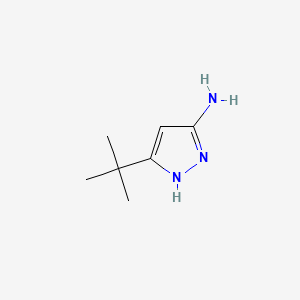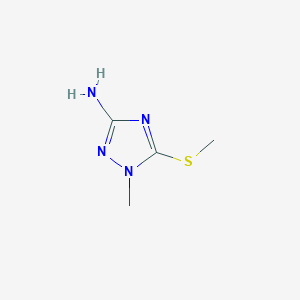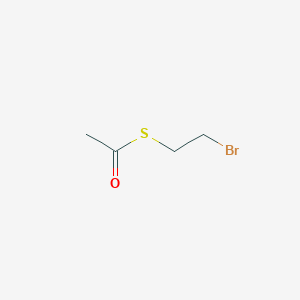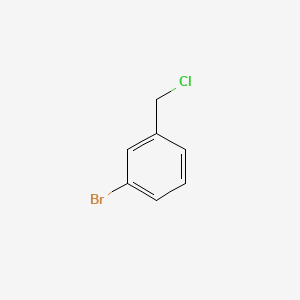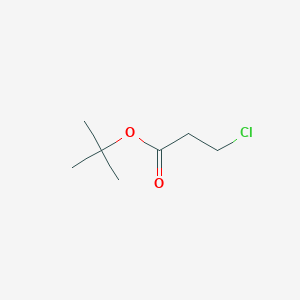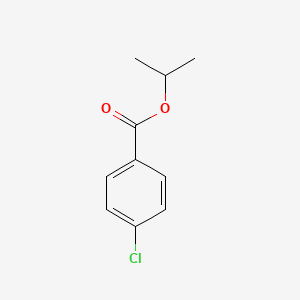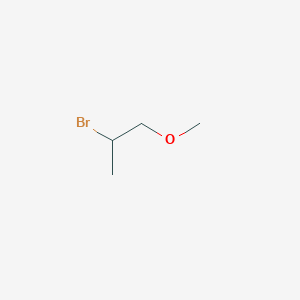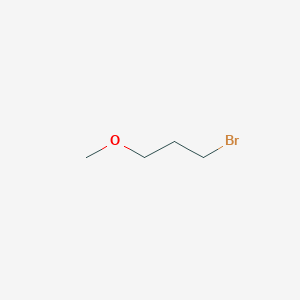
2-(Bifenil-2-iloxi)etanamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-2-yloxy)ethanamine is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Biphenyl-2-yloxy)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Biphenyl-2-yloxy)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación farmacéutica
2-(Bifenil-2-iloxi)etanamina tiene aplicaciones potenciales en la investigación farmacéutica debido a sus características estructurales. Se puede utilizar como precursor para la síntesis de varias moléculas biológicamente activas. Por ejemplo, los derivados de este compuesto se han explorado por su capacidad para aumentar la producción de citoquinas proinflamatorias en células orales humanas primarias estimuladas con IL-1β . Esto sugiere que podría desempeñar un papel en el desarrollo de nuevos fármacos antiinflamatorios o en el estudio de los procesos inflamatorios a nivel molecular.
Biotecnología
En biotecnología, this compound podría utilizarse en la síntesis de bases de Schiff, que son conocidas por sus propiedades antimicrobianas . Estas bases de Schiff pueden actuar como nuevos inhibidores de la lipasa pancreática, que son importantes en el desarrollo de tratamientos para afecciones como la obesidad. El papel del compuesto en la síntesis de estas bases subraya su importancia en la creación de nuevas herramientas biotecnológicas para aplicaciones sanitarias.
Ciencia de materiales
La utilidad del compuesto en la ciencia de materiales se puede vincular a sus propiedades químicas, que pueden hacerlo adecuado para crear nuevos polímeros o recubrimientos con características específicas, como una mayor durabilidad o resistencia química . Si bien no se encontraron aplicaciones directas en la ciencia de materiales, su potencial como bloque de construcción para moléculas más complejas podría conducir al desarrollo de nuevos materiales con propiedades únicas.
Ciencia ambiental
El papel de this compound en la ciencia ambiental podría implicar el estudio de sus productos de degradación y su impacto ambiental . Comprender cómo este compuesto y sus derivados interactúan con los factores ambientales es crucial para evaluar los riesgos potenciales y establecer protocolos de manejo y eliminación seguros.
Química analítica
En química analítica, this compound puede utilizarse como un estándar o reactivo en varios análisis químicos. Su estructura y propiedades bien definidas pueden ayudar a calibrar instrumentos o desarrollar nuevos métodos analíticos, particularmente en la cuantificación e identificación de compuestos orgánicos complejos.
Farmacología
Las aplicaciones farmacológicas de this compound están relacionadas con su potencial como andamiaje para el desarrollo de fármacos. Su estructura podría modificarse para crear nuevos compuestos con afinidades de receptor específicas o actividades enzimáticas, lo que contribuye al descubrimiento de nuevos agentes terapéuticos.
Aplicaciones industriales
Si bien no se detallaron aplicaciones industriales específicas para this compound en los resultados de la búsqueda, su potencial radica en su versatilidad como intermedio químico. Podría utilizarse en la síntesis de varios productos químicos industriales, sirviendo potencialmente como un ingrediente clave en los procesos de fabricación.
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to 1-biphenyl-2-ylmethanamine, which targets dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme responsible for breaking down incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If we consider its structural similarity to 1-biphenyl-2-ylmethanamine, it may interact with its target, dpp-4, leading to changes in the metabolism of incretin hormones .
Pharmacokinetics
A structurally similar compound, 2-hydroxybenzylamine (2-hoba), was found to be absorbed within 2 hours of administration, had a half-life of 210–327 hours, and an accumulation ratio of 138–152 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Análisis Bioquímico
Biochemical Properties
2-(Biphenyl-2-yloxy)ethanamine plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s structure allows it to bind to the active sites of these enzymes, influencing their activity and, consequently, the metabolic pathways they regulate. Additionally, 2-(Biphenyl-2-yloxy)ethanamine can interact with neurotransmitter receptors, potentially affecting neurotransmission processes .
Cellular Effects
2-(Biphenyl-2-yloxy)ethanamine has been observed to influence various cellular processes. It can modulate cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This modulation can lead to changes in gene expression and cellular metabolism. In certain cell types, 2-(Biphenyl-2-yloxy)ethanamine has been shown to affect cell proliferation and apoptosis, indicating its potential role in regulating cell growth and death .
Molecular Mechanism
At the molecular level, 2-(Biphenyl-2-yloxy)ethanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, 2-(Biphenyl-2-yloxy)ethanamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Biphenyl-2-yloxy)ethanamine have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2-(Biphenyl-2-yloxy)ethanamine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Biphenyl-2-yloxy)ethanamine vary with different dosages in animal models. At lower doses, the compound can enhance certain biochemical pathways without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of dosage regulation in potential therapeutic applications.
Metabolic Pathways
2-(Biphenyl-2-yloxy)ethanamine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . It can influence the metabolic flux of various substrates, leading to changes in metabolite levels. The compound’s interaction with these enzymes can also affect the metabolism of other co-administered drugs, indicating potential drug-drug interactions .
Transport and Distribution
Within cells and tissues, 2-(Biphenyl-2-yloxy)ethanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to cross cellular membranes easily .
Subcellular Localization
2-(Biphenyl-2-yloxy)ethanamine is localized to various subcellular compartments, including the cytoplasm and mitochondria . Its activity within these compartments is influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways .
Propiedades
IUPAC Name |
2-(2-phenylphenoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-9H,10-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNCHQRPPCLSCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
